molecular formula C5H9ClN2S B1424887 4-Ethyl-1,3-thiazol-2-amine hydrochloride CAS No. 24966-92-5

4-Ethyl-1,3-thiazol-2-amine hydrochloride

Cat. No. B1424887
CAS RN: 24966-92-5
M. Wt: 164.66 g/mol
InChI Key: RVEUKCBPCRKJRZ-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-thiazol-2-amine hydrochloride, also known as Ethylthiazolamine hydrochloride, is a chemical compound that belongs to the thiazole family. It has a molecular weight of 164.66 .


Molecular Structure Analysis

The InChI code for 4-Ethyl-1,3-thiazol-2-amine hydrochloride is 1S/C5H8N2S.ClH/c1-2-4-3-8-5 (6)7-4;/h3H,2H2,1H3, (H2,6,7);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Ethyl-1,3-thiazol-2-amine hydrochloride is a solid at room temperature .

Scientific Research Applications

Enzyme Inhibition Studies

4-Ethyl-1,3-thiazol-2-amine hydrochloride and its derivatives have been explored for their potential as enzyme inhibitors. A study by Babar et al. (2017) revealed that a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, synthesized from N-arylthiazole-2-amines, exhibited significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in treating diseases where modulation of these enzymes is beneficial (Babar et al., 2017).

Synthesis and Chemical Transformation

The compound has been utilized in the synthesis of various chemical analogs. For instance, Boy and Guernon (2005) employed ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, to synthesize ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of secondary amines. This method demonstrates the versatility of thiazole derivatives in chemical synthesis (Boy & Guernon, 2005).

Application in Antimicrobial and Anticancer Research

Thiazole derivatives have been investigated for their antimicrobial and anticancer properties. For example, Gomha et al. (2015) synthesized a series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles and tested them against colon and liver carcinoma cell lines, revealing promising anticancer activity. This highlights the potential of thiazole derivatives, including 4-Ethyl-1,3-thiazol-2-amine hydrochloride, in the development of new anticancer drugs (Gomha et al., 2015).

Corrosion Inhibition Studies

In the field of material science, thiazole derivatives have been evaluated for their corrosion inhibition properties. Kaya et al. (2016) conducted a study using density functional theory and molecular dynamics simulations to evaluate the corrosion inhibition performance of various thiazole derivatives on iron, suggesting potential applications in protecting metals from corrosion (Kaya et al., 2016).

Safety And Hazards

The safety data sheet for 4-Ethyl-1,3-thiazol-2-amine hydrochloride suggests that it may be harmful if swallowed and may cause serious eye damage . It’s recommended to wear suitable gloves, eye protection, and protective clothing when handling this compound .

Future Directions

While specific future directions for 4-Ethyl-1,3-thiazol-2-amine hydrochloride are not available, thiazole derivatives are being investigated for their potential in the development of various drugs and biologically active agents .

properties

IUPAC Name

4-ethyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-2-4-3-8-5(6)7-4;/h3H,2H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEUKCBPCRKJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,3-thiazol-2-amine hydrochloride

CAS RN

24966-92-5
Record name 4-ethyl-1,3-thiazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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